molecular formula C17H20O2 B12537484 2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester CAS No. 672958-70-2

2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester

Cat. No.: B12537484
CAS No.: 672958-70-2
M. Wt: 256.34 g/mol
InChI Key: ACYALDBASPIQJW-UHFFFAOYSA-N
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Description

2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propanoic acid ester group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester typically involves the esterification of 2-naphthalenepropanoic acid with tert-butyl alcohol. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: 2-Naphthalenepropanoic acid.

    Reduction: 2-Naphthalenepropanol.

    Substitution: Nitrated or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 2-(1,1-dimethylethyl)-: Similar structure but lacks the ester group.

    Propanoic acid, 1,1-dimethylethyl ester: Similar ester group but different aromatic core.

    1,1-dimethylethyl 2,2-dimethylpropanoate: Similar ester group but different overall structure.

Uniqueness

2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester is unique due to the combination of the naphthalene ring and the propanoic acid ester group

Properties

CAS No.

672958-70-2

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C17H20O2/c1-17(2,3)19-16(18)11-9-13-8-10-14-6-4-5-7-15(14)12-13/h4-8,10,12H,9,11H2,1-3H3

InChI Key

ACYALDBASPIQJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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